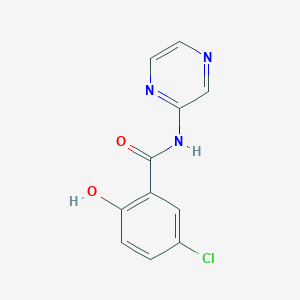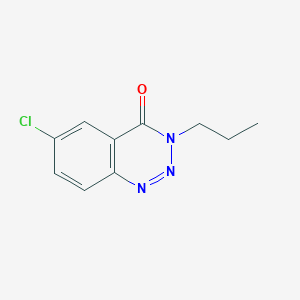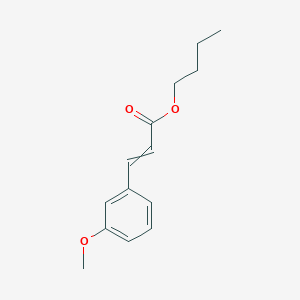![molecular formula C21H20N4O B12589939 Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]- CAS No. 646450-56-8](/img/structure/B12589939.png)
Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]- is a complex organic compound that features a benzonitrile core with a quinazoline and pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]- typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Moiety: This step often involves nucleophilic substitution reactions where a pyrrolidine derivative is introduced.
Attachment of the Benzonitrile Group: This can be done via a nucleophilic aromatic substitution reaction, where a suitable benzonitrile precursor is reacted with the quinazoline-pyrrolidine intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in various substitution reactions, especially at the quinazoline and pyrrolidine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of quinazoline derivatives with biological targets. It may serve as a lead compound for the development of new drugs.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]- involves its interaction with molecular targets such as enzymes or receptors. The quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity. The pyrrolidine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 4-methyl-: A simpler analogue with a methyl group instead of the complex quinazoline-pyrrolidine structure.
4-Pyrrolidinobenzaldehyde: Contains a pyrrolidine ring attached to a benzaldehyde group, lacking the quinazoline moiety.
Uniqueness
Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]- is unique due to its combination of a benzonitrile core with both quinazoline and pyrrolidine moieties. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from simpler analogues.
Properties
CAS No. |
646450-56-8 |
|---|---|
Molecular Formula |
C21H20N4O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[(2-methyl-4-pyrrolidin-1-ylquinazolin-7-yl)oxymethyl]benzonitrile |
InChI |
InChI=1S/C21H20N4O/c1-15-23-20-12-18(26-14-17-6-4-16(13-22)5-7-17)8-9-19(20)21(24-15)25-10-2-3-11-25/h4-9,12H,2-3,10-11,14H2,1H3 |
InChI Key |
HOHRPMIRYSDCFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)OCC3=CC=C(C=C3)C#N)C(=N1)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]heptane-2,3-diamine](/img/structure/B12589864.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12589868.png)
![4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride](/img/structure/B12589870.png)

![2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B12589877.png)

![5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine](/img/structure/B12589891.png)


![3,5-Dicyclohexyl-1-[(pyren-1-YL)methyl]piperazine-2,6-dione](/img/structure/B12589902.png)


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)-](/img/structure/B12589916.png)
![(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine](/img/structure/B12589925.png)
